4-(Methylamino)nicotinic acid
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Overview
Description
4-(Methylamino)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a methylamino group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)nicotinic acid can be achieved through several methods. One common approach involves the methylation of 4-aminonicotinic acid. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-nitro-3-methylpyridine followed by oxidation. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyridine compounds.
Scientific Research Applications
4-(Methylamino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)nicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it may interact with receptors in biological systems, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its ability to alter redox states and participate in electron transfer reactions.
Comparison with Similar Compounds
4-(Methylamino)nicotinic acid can be compared with other similar compounds such as:
Nicotinic acid: The parent compound, which lacks the methylamino group.
4-Aminonicotinic acid: Similar structure but without the methyl group.
Nicotinamide: Another derivative of nicotinic acid with different functional groups.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1075-09-8 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-(methylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-2-3-9-4-5(6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) |
InChI Key |
BESOOKJNPBKZQA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
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